(5aS,6aR)-2-((5aS,6aR)-2',2'-Dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxan]-2-yl)-2',2'-dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane]
Description
This compound is a structurally complex spirocyclic molecule featuring a cyclopropane-fused cyclopenta[1,2-b]pyridine core and two 2',2'-dimethyl-1,3-dioxane rings. The spiro architecture introduces significant stereochemical complexity, with the (5aS,6aR) configuration governing its three-dimensional arrangement. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs—such as fused bicyclic systems and spiro junctions—are common in bioactive molecules targeting enzymes or receptors requiring precise stereochemical recognition .
Propriétés
IUPAC Name |
(2'R,4'S)-9'-[(2'R,4'S)-2,2-dimethylspiro[1,3-dioxane-5,3'-10-azatricyclo[4.4.0.02,4]deca-1(6),7,9-triene]-9'-yl]-2,2-dimethylspiro[1,3-dioxane-5,3'-10-azatricyclo[4.4.0.02,4]deca-1(6),7,9-triene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-25(2)31-11-27(12-32-25)17-9-15-5-7-19(29-23(15)21(17)27)20-8-6-16-10-18-22(24(16)30-20)28(18)13-33-26(3,4)34-14-28/h5-8,17-18,21-22H,9-14H2,1-4H3/t17-,18-,21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKBTAZNIQJENV-GPHNJDIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CO1)C3C2C4=C(C3)C=CC(=N4)C5=NC6=C(CC7C6C78COC(OC8)(C)C)C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2(CO1)[C@@H]3[C@H]2C4=C(C3)C=CC(=N4)C5=NC6=C(C[C@H]7[C@@H]6C78COC(OC8)(C)C)C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (5aS,6aR)-2-((5aS,6aR)-2',2'-Dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxan]-2-yl)-2',2'-dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane], with CAS number 2761045-11-6 and a molecular formula of C28H32N2O4, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to detail the biological activity associated with this compound based on available research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Weight: 460.56 g/mol
- Molecular Formula: C28H32N2O4
- CAS Number: 2761045-11-6
- Purity: Typically reported at 95% or higher
The compound features a spirocyclic structure that contributes to its potential biological activity. The presence of multiple chiral centers may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds structurally related to (5aS,6aR)-2. For instance, derivatives of spiro compounds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study using disk diffusion methods, several derivatives exhibited significant inhibition zones against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed through various assays. For example:
- DPPH Radical Scavenging Assay: Compounds demonstrated effective radical scavenging abilities at varying concentrations.
- Ferric Reducing Antioxidant Power (FRAP) Assay: Some derivatives showed enhanced electron donation capabilities compared to standard antioxidants .
These findings suggest that (5aS,6aR)-2 may possess similar antioxidant properties due to its structural analogies.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer research. Preliminary results indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance:
- HeLa Cells: A notable decrease in viability was observed at higher concentrations of spirocyclic compounds.
- MCF7 Cells: Similar trends were noted with significant cytotoxic effects .
These studies underscore the importance of further investigation into the mechanisms underlying these effects.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant antibacterial activity against E. coli | Disk diffusion method |
| Study 2 | Antioxidant activity comparable to standard antioxidants | DPPH and FRAP assays |
| Study 3 | Cytotoxic effects on HeLa and MCF7 cells | MTT assay |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Cyclopenta-Pyridine Cores
Compound A : (5S,6R,7R)-5-(1,3-Benzodioxol-5-yl)-2-butyl-7-{2-[(2S)-2-carboxypropyl]-4-methoxyphenyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid ()
- Key Differences :
- Replaces the spirocyclopropa[4,5] system with a simpler cyclopenta[b]pyridine fused to a benzodioxole ring.
- Features a carboxylic acid substituent and alkyl chains, enhancing hydrophilicity compared to the dimethyl-dioxane groups in the target compound.
- Similarities :
Compound B : 5-Aryl-8-arylmethylene-7,8-dihydro-2-thioxo-6H-cyclopenta[5,6]pyrido[2,3-d]pyrimidin-4(H)-ones ()
- Key Differences: Integrates a pyrido-pyrimidinone system instead of a spiro-dioxane. Contains a thioxo group, which may enhance hydrogen-bonding interactions.
- Similarities :
Physicochemical and Spectroscopic Comparisons
Research Findings and Data Gaps
- Spectroscopic Validation : The target compound’s characterization would require high-resolution NMR (e.g., HSQC, HMBC) and mass spectrometry, as demonstrated for structurally related molecules in and .
- Computational Predictions: Methods like SVM-based protein–chemical interaction modeling () could predict its targets, leveraging mass spectral libraries for unknown compounds.
- Biosynthetic Clues : Insights from Anacardiaceae metabolites () suggest that polyketide-like pathways may underpin cyclopenta ring biosynthesis, though this remains speculative for synthetic derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
